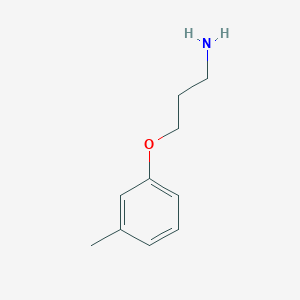

3-m-Tolyloxy-propylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPNQHWSJGEREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427933 | |

| Record name | 3-m-Tolyloxy-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-51-5 | |

| Record name | 3-(3-Methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-m-Tolyloxy-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(m-tolyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(m-tolyloxy)propylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biological context. The information presented herein is crucial for understanding the compound's behavior in various chemical and biological systems, aiding in the design and development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of 3-(m-tolyloxy)propylamine are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies. A summary of the available quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of 3-(m-tolyloxy)propylamine

| Property | Value | Source |

| IUPAC Name | 3-(3-methylphenoxy)propan-1-amine | [1] |

| CAS Number | 26646-51-5 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.24 g/mol | [2] |

| Boiling Point | 139-140 °C @ 10 Torr | |

| Melting Point | 136-139ºC (for the ortho-isomer) | [3] |

| Density | 0.992 g/cm³ (for the ortho-isomer) | [3] |

| Vapor Pressure | 0.00419 mmHg @ 25°C | |

| Flash Point | 116.3 °C | [3] |

| Refractive Index | 1.519 | |

| Water Solubility | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for liquid amines.

Determination of Boiling Point

The boiling point of 3-(m-tolyloxy)propylamine can be determined using a standard distillation apparatus under reduced pressure.

Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of liquid 3-(m-tolyloxy)propylamine can be determined using a pycnometer.

Workflow for Density Determination

Caption: Workflow for Density Determination.

Determination of Water Solubility

The aqueous solubility of 3-(m-tolyloxy)propylamine can be determined using the shake-flask method followed by quantification.

Workflow for Water Solubility Determination

Caption: Workflow for Water Solubility Determination.

Biological Context and Signaling Pathway

Aryloxypropylamines, the class of compounds to which 3-(m-tolyloxy)propylamine belongs, are of significant interest in medicinal chemistry and neuroscience.[1] A prominent member of this class is atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[1] The structural similarity suggests that 3-(m-tolyloxy)propylamine and its derivatives may also interact with the norepinephrine transporter (NET).

The norepinephrine transporter is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[4][5] Inhibition of NET leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This modulation of norepinephrine levels can have significant effects on various cognitive and physiological processes.[4][5]

The binding of norepinephrine to its postsynaptic receptors (α and β-adrenergic receptors) initiates a cascade of intracellular signaling events. For instance, binding to β-adrenergic receptors typically activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene expression and cellular function. Conversely, binding to α2-adrenergic receptors can inhibit adenylyl cyclase, reducing cAMP levels.[6]

Potential Signaling Pathway of 3-(m-tolyloxy)propylamine Derivatives

Caption: Potential inhibitory action on the norepinephrine transporter.

Conclusion

This technical guide has summarized the key physicochemical properties of 3-(m-tolyloxy)propylamine, provided standardized experimental protocols for their determination, and placed the compound within a relevant biological context. The data and workflows presented are intended to support further research and development activities involving this and structurally related molecules. The potential for derivatives of 3-(m-tolyloxy)propylamine to modulate noradrenergic signaling highlights its importance as a scaffold for the design of novel therapeutics targeting the central nervous system. Further experimental validation of the missing physicochemical parameters and biological activity is encouraged to build a more complete profile of this compound.

References

- 1. 3-m-Tolyloxy-propylamine|High-Quality Research Chemical [benchchem.com]

- 2. 26646-51-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. matrixscientific.com [matrixscientific.com]

- 4. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-(m-tolyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-(m-tolyloxy)propylamine, a member of the aryloxypropylamine class of compounds. Drawing upon established structure-activity relationships and the well-characterized pharmacology of its structural analog, atomoxetine, this document posits that 3-(m-tolyloxy)propylamine primarily functions as a selective norepinephrine reuptake inhibitor (SNRI). By blocking the norepinephrine transporter (NET), it is presumed to increase the synaptic concentration of norepinephrine, thereby modulating noradrenergic neurotransmission. This guide provides a comprehensive overview of its likely molecular target, the subsequent signaling sequelae, and detailed protocols for experimental validation.

Introduction

Aryloxypropylamines represent a significant scaffold in medicinal chemistry, known for yielding compounds with potent central nervous system activity. A prominent member of this class is atomoxetine, an N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, which is clinically utilized for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The pharmacological profile of atomoxetine as a selective norepinephrine reuptake inhibitor (SNRI) provides a strong foundation for inferring the mechanism of action of its structural isomers, including 3-(m-tolyloxy)propylamine. This document synthesizes the available information to construct a detailed technical profile of this compound.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The principal mechanism of action of 3-(m-tolyloxy)propylamine is hypothesized to be the selective inhibition of the presynaptic norepinephrine transporter (NET). The NET is a crucial membrane protein responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET by 3-(m-tolyloxy)propylamine would lead to an increased concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic signaling.[2][3]

Molecular Target: The Norepinephrine Transporter (NET)

The NET is a member of the solute carrier family 6 (SLC6) of neurotransmitter transporters. These transporters are complex transmembrane proteins that co-transport their substrate (in this case, norepinephrine) along with sodium and chloride ions into the presynaptic neuron. The binding of inhibitors like aryloxypropylamines to an allosteric site on the transporter protein is thought to lock it in a conformation that prevents norepinephrine binding and/or translocation.[1]

Signaling Pathways

The elevation of synaptic norepinephrine levels initiates a cascade of downstream signaling events through the activation of adrenergic receptors on both presynaptic and postsynaptic neurons.

Quantitative Data

While specific experimental data for 3-(m-tolyloxy)propylamine is not publicly available, the following table presents representative quantitative data for a selective norepinephrine reuptake inhibitor, based on values typically observed for compounds in this class.

| Parameter | Value | Assay Type | Description |

| NET Binding Affinity (Ki) | 1 - 20 nM | Radioligand Binding Assay | Measures the affinity of the compound for the norepinephrine transporter. |

| SERT Binding Affinity (Ki) | > 500 nM | Radioligand Binding Assay | Measures the affinity of the compound for the serotonin transporter. |

| DAT Binding Affinity (Ki) | > 1000 nM | Radioligand Binding Assay | Measures the affinity of the compound for the dopamine transporter. |

| NET Uptake Inhibition (IC50) | 5 - 50 nM | Neurotransmitter Uptake Assay | Measures the concentration of the compound required to inhibit 50% of norepinephrine reuptake. |

| Selectivity (SERT/NET) | > 25-fold | Calculated (Ki SERT / Ki NET) | Indicates the selectivity for the norepinephrine transporter over the serotonin transporter. |

| Selectivity (DAT/NET) | > 50-fold | Calculated (Ki DAT / Ki NET) | Indicates the selectivity for the norepinephrine transporter over the dopamine transporter. |

Experimental Protocols

To experimentally validate the mechanism of action of 3-(m-tolyloxy)propylamine, the following protocols are recommended.

Norepinephrine Transporter (NET) Binding Assay

This assay determines the binding affinity of the test compound to the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing human NET (hNET).

-

Radioligand: [³H]Nisoxetine.

-

Non-specific ligand: Desipramine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture hNET-expressing HEK293 cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer.[4]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + [³H]Nisoxetine + membranes), non-specific binding (desipramine + [³H]Nisoxetine + membranes), and competitor binding (serial dilutions of 3-(m-tolyloxy)propylamine + [³H]Nisoxetine + membranes).[4]

-

Incubation: Incubate the plate at 4°C for 2-3 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.[4]

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competitor binding data and calculate the Ki value using the Cheng-Prusoff equation.

Norepinephrine Uptake Inhibition Assay

This assay measures the functional inhibition of norepinephrine reuptake by the test compound.

Materials:

-

SK-N-BE(2)C cells (endogenously expressing NET) or HEK293 cells stably expressing hNET.[5]

-

Radiolabeled substrate: [³H]Norepinephrine.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Lysis buffer.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Plate cells in a 24- or 96-well plate and grow to confluence.[5]

-

Pre-incubation: Wash cells with KRH buffer and pre-incubate with various concentrations of 3-(m-tolyloxy)propylamine or vehicle for 10-20 minutes at 37°C.[5]

-

Uptake Initiation: Add [³H]Norepinephrine to each well and incubate for 10-15 minutes at 37°C.[6]

-

Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process.

-

Cell Lysis and Quantification: Lyse the cells and measure the radioactivity of the lysate using a liquid scintillation counter.[5]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of norepinephrine uptake (IC50) by non-linear regression analysis.

Conclusion

Based on the well-established pharmacology of the aryloxypropylamine class of compounds, 3-(m-tolyloxy)propylamine is proposed to act as a selective norepinephrine reuptake inhibitor. This mechanism involves the direct inhibition of the norepinephrine transporter, leading to an increase in synaptic norepinephrine and subsequent modulation of adrenergic signaling pathways. The provided experimental protocols offer a clear framework for the empirical validation of this proposed mechanism and the quantification of the compound's potency and selectivity. Further investigation into the specific structure-activity relationships of tolyl positional isomers will provide a more nuanced understanding of its pharmacological profile.

References

- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sterispharma.com [sterispharma.com]

- 3. Get The Most Prescribed Generic Medications FREE! [freerx.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]

Spectroscopic and Synthetic Profile of 3-(m-tolyloxy)propylamine: A Technical Guide

Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) for 3-(m-tolyloxy)propylamine have not yielded specific experimental spectra or quantitative data for this particular isomer within publicly accessible resources. The following guide is therefore based on established spectroscopic principles and data from structurally analogous compounds. It is intended to serve as a predictive reference for researchers and scientists in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(m-tolyloxy)propylamine. These predictions are derived from the analysis of its constituent functional groups (m-cresol and propylamine moieties) and comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-(m-tolyloxy)propylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Ar-H (C5-H) |

| ~6.7-6.8 | m | 3H | Ar-H (C2-H, C4-H, C6-H) |

| ~4.0 | t | 2H | O-CH₂- |

| ~2.9 | t | 2H | -CH₂-NH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.9 | quint | 2H | -CH₂-CH₂-CH₂- |

| (variable) | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for 3-(m-tolyloxy)propylamine

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C (C-O) |

| ~139 | Ar-C (C-CH₃) |

| ~129 | Ar-CH (C5) |

| ~121 | Ar-CH (C-H) |

| ~117 | Ar-CH (C-H) |

| ~112 | Ar-CH (C-H) |

| ~68 | O-CH₂- |

| ~40 | -CH₂-NH₂ |

| ~32 | -CH₂-CH₂-CH₂- |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(m-tolyloxy)propylamine is expected to exhibit characteristic absorption bands corresponding to its primary amine and aryl ether functional groups.

Table 3: Predicted IR Absorption Bands for 3-(m-tolyloxy)propylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretching (primary amine, two bands) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1620-1580 | Medium | N-H bending (scissoring) |

| 1600, 1490 | Medium-Strong | C=C stretching (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretching (asymmetric, aryl alkyl ether) |

| 1050-1000 | Medium | C-O-C stretching (symmetric, aryl alkyl ether) |

| 850-750 | Strong | C-H bending (out-of-plane, aromatic substitution) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-(m-tolyloxy)propylamine would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-(m-tolyloxy)propylamine

| m/z | Fragment Ion |

| 165 | [M]⁺ (Molecular Ion) |

| 108 | [CH₃-C₆H₄-OH]⁺ (m-cresol fragment) |

| 107 | [CH₃-C₆H₄-O]⁺ |

| 58 | [CH₂=CH-CH₂-NH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ (base peak) |

Experimental Protocols

Synthesis of 3-(m-tolyloxy)propylamine

A common method for the synthesis of aryloxypropylamines is the Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide.

Materials:

-

m-Cresol

-

Sodium hydride (NaH) or other suitable base

-

3-Bromopropylamine hydrobromide or 3-chloropropylamine hydrochloride

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of m-cresol in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium m-cresolate.

-

A solution of 3-halopropylamine hydrohalide in DMF is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated (e.g., to 80-100 °C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent such as diethyl ether. The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-(m-tolyloxy)propylamine.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed synthetic pathway for 3-(m-tolyloxy)propylamine.

Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Proposed Williamson ether synthesis route for 3-(m-tolyloxy)propylamine.

The Biological Frontier of 3-(m-tolyloxy)propylamine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global health burden of central nervous system (CNS) disorders necessitates the continuous exploration of novel chemical entities with therapeutic potential. Within this landscape, the aryloxypropylamine scaffold has emerged as a privileged motif, underpinning the pharmacological activity of numerous clinically significant agents. This technical guide provides a comprehensive analysis of the biological activities of 3-(m-tolyloxy)propylamine and its N-methyl and N,N-dimethyl derivatives. Drawing upon available data, this document elucidates their presumed mechanism of action as monoamine reuptake inhibitors, presents detailed hypothetical experimental protocols for their pharmacological characterization, and visualizes the intricate signaling pathways they are anticipated to modulate. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and advancement of novel CNS-active compounds.

Introduction: The Therapeutic Promise of Aryloxypropylamines

The aryloxypropylamine chemical class has a rich history in medicinal chemistry, most notably exemplified by the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine, which is widely prescribed for the treatment of attention-deficit/hyperactivity disorder (ADHD). Structurally analogous compounds, including 3-(m-tolyloxy)propylamine and its derivatives, are therefore of significant interest for their potential to modulate monoaminergic neurotransmission. The blockade of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a clinically validated strategy for the treatment of a spectrum of psychiatric conditions, including depression and anxiety disorders. This guide focuses on the potential of 3-(m-tolyloxy)propylamine and its simple N-alkylated derivatives as modulators of these critical CNS targets.

Quantitative Biological Activity

While specific quantitative biological activity data for 3-(m-tolyloxy)propylamine and its N-methyl and N,N-dimethyl derivatives are not extensively available in peer-reviewed literature, a Korean patent (KR800001009B1) provides valuable in vitro data for a series of structurally related 3-aryloxy-3-phenylpropylamines. This data, presented as the concentration required to inhibit the uptake of a specific monoamine by 50% (IC50), offers a strong indication of the potential activity of the compounds of interest. The table below summarizes the reported IC50 values for analogous compounds, providing a basis for estimating the activity profile of 3-(m-tolyloxy)propylamine derivatives.

Table 1: In Vitro Monoamine Uptake Inhibition by 3-Aryloxy-3-Phenylpropylamine Analogs

| 3-Phenylpropylamine Substituent | Norepinephrine (NE) Uptake Inhibition IC50 (mcg/ml) | Dopamine (DA) Uptake Inhibition IC50 (mcg/ml) | Serotonin (5-HT) Uptake Inhibition IC50 (mcg/ml) |

| N,N-dimethyl-3-(m-tolyloxy) | Data not explicitly found, but related compounds show activity | Data not explicitly found, but related compounds show activity | Data not explicitly found, but related compounds show activity |

| N,N-dimethyl-3-(p-tolyloxy) | 0.04 | >10 | 0.08 |

| N,N-dimethyl-3-(o-tolyloxy) | 0.02 | 1.0 | 0.03 |

| N-methyl-3-(p-tolyloxy) | 0.04 | 5.0 | 0.02 |

| N-methyl-3-(o-tolyloxy) | 0.004 | 0.8 | 0.008 |

Data extracted and interpreted from Korean Patent KR800001009B1. The table illustrates the potent inhibition of norepinephrine and serotonin reuptake by N-methyl and N,N-dimethyl derivatives of tolyloxy-phenylpropylamines.

Presumed Mechanism of Action and Signaling Pathways

Based on the structural similarity to known monoamine reuptake inhibitors and the available patent data, 3-(m-tolyloxy)propylamine and its derivatives are presumed to exert their biological effects by binding to and inhibiting the function of the serotonin (SERT), norepinephrine (NET), and potentially the dopamine (DAT) transporters. By blocking these transporters, the compounds increase the synaptic concentration of their respective neurotransmitters, thereby enhancing and prolonging their signaling.

The downstream signaling cascades initiated by the increased availability of serotonin and norepinephrine are complex and multifaceted, ultimately leading to adaptive changes in neuronal function that are thought to underlie the therapeutic effects of antidepressants.

Experimental Protocols

The following protocols describe standard in vitro methods for determining the affinity and potency of 3-(m-tolyloxy)propylamine and its derivatives at the human serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Assays for Transporter Affinity (Ki)

This protocol outlines a competitive binding assay to determine the equilibrium dissociation constant (Ki) of a test compound for the monoamine transporters.

Objective: To quantify the binding affinity of the test compounds to hSERT, hNET, and hDAT.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

-

Phosphate-buffered saline (PBS).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligands: [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET, [³H]WIN 35,428 for hDAT.

-

Non-labeled reference inhibitors (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

-

Test compounds (3-(m-tolyloxy)propylamine and its derivatives).

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells, wash with PBS, and centrifuge.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of the respective non-labeled reference inhibitor.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assays for Transporter Inhibition (IC50)

This protocol describes a functional assay to measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the potency of the test compounds in inhibiting the functional activity of monoamine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus or cortex for SERT and NET).

-

Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

-

Reference inhibitors and test compounds.

-

Scintillation cocktail, vials, filters, 96-well plates, cell harvester, and scintillation counter as in the binding assay.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the pellet in KRH buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle in a 96-well plate.

-

Initiate the uptake by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold KRH buffer.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity retained on the filters as described for the binding assay.

-

Calculate the percentage of inhibition of uptake for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

-

Structure-Activity Relationships (SAR)

Based on the data from related compounds, a preliminary structure-activity relationship can be inferred:

-

N-Alkylation: The presence of N-methyl or N,N-dimethyl groups appears to be crucial for high-potency inhibition of both NET and SERT.

-

Aryl Ring Substitution: The position of the methyl group on the tolyloxy ring (ortho, meta, or para) significantly influences the potency and selectivity of the compound for the different monoamine transporters. The data for o- and p-tolyloxy derivatives suggests that the m-tolyloxy substitution is also likely to confer potent activity.

Conclusion and Future Directions

3-(m-tolyloxy)propylamine and its N-methyl and N,N-dimethyl derivatives represent a promising, yet underexplored, area of CNS drug discovery. The available evidence strongly suggests that these compounds are likely to act as potent inhibitors of serotonin and norepinephrine reuptake, positioning them as potential candidates for the development of novel antidepressant and anxiolytic agents.

To fully elucidate the therapeutic potential of this chemical series, further research is warranted. This should include the definitive determination of their in vitro potencies and selectivities at all three monoamine transporters, followed by in vivo characterization of their pharmacokinetic properties and efficacy in relevant animal models of depression and anxiety. A thorough investigation of their off-target activities will also be crucial in assessing their overall safety profile. The experimental frameworks and conceptual understanding provided in this guide offer a solid foundation for these future investigations, which have the potential to deliver novel and improved treatments for a range of debilitating CNS disorders.

3-(m-Tolyloxy)propylamine: A Technical Overview of a Potential Norepinephrine Reuptake Inhibitor

Disclaimer: Publicly available scientific literature and patent databases do not contain specific pharmacological data or in-depth studies on 3-(m-tolyloxy)propylamine as a norepinephrine reuptake inhibitor. The information presented herein is based on the well-characterized pharmacology of its structural isomer, atomoxetine [N-methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride], a selective norepinephrine reuptake inhibitor. This document serves as a technical guide illustrating the expected pharmacological profile and the methodologies used to characterize such compounds.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter in the central and peripheral nervous systems, playing a pivotal role in regulating attention, arousal, mood, and physiological responses to stress. The norepinephrine transporter (NET) is a key protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Inhibition of the NET leads to increased extracellular concentrations of NE, enhancing noradrenergic neurotransmission. This mechanism is the basis for the therapeutic effects of norepinephrine reuptake inhibitors (NRIs) in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1]

3-Aryloxy-3-phenylpropylamines represent a class of compounds with significant activity as monoamine reuptake inhibitors. While the ortho-tolyloxy isomer, atomoxetine, is a well-established selective NRI, the pharmacological properties of the meta-tolyloxy isomer, 3-(m-tolyloxy)propylamine, are not extensively documented in public literature. This guide will explore the potential of 3-(m-tolyloxy)propylamine as an NRI, drawing parallels with its ortho-isomer and outlining the experimental framework for its characterization.

Synthesis

The synthesis of 3-aryloxy-3-phenylpropylamines is a multi-step process that can be achieved through various patented routes. A general approach involves the reaction of a 3-hydroxy-3-phenylpropylamine derivative with a substituted aryl halide. For instance, the synthesis of atomoxetine involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base.[2][3][4][5] A similar strategy could be employed for the synthesis of 3-(m-tolyloxy)propylamine, using 3-fluorotoluene as the aryl halide source.

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary mechanism of action for this class of compounds is the blockade of the norepinephrine transporter. This inhibition leads to an accumulation of norepinephrine in the synaptic cleft, thereby amplifying and prolonging its signaling effects on postsynaptic adrenergic receptors.

Norepinephrine Signaling Pathway

The following diagram illustrates the key elements of a noradrenergic synapse and the site of action for a norepinephrine reuptake inhibitor.

Caption: Norepinephrine signaling pathway and NRI mechanism of action.

Pharmacological Characterization

A thorough pharmacological evaluation of 3-(m-tolyloxy)propylamine would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy as a norepinephrine reuptake inhibitor.

In Vitro Assays

4.1.1. Norepinephrine Transporter (NET) Binding Assay

This assay measures the affinity of the test compound for the norepinephrine transporter.[6][7] It is a competitive radioligand binding assay where the compound's ability to displace a known radiolabeled ligand from the transporter is quantified.

Table 1: Hypothetical NET Binding Affinity Data

| Compound | Radioligand | Ki (nM) |

| 3-(m-tolyloxy)propylamine | [³H]Nisoxetine | Data not available |

| Desipramine (Reference) | [³H]Nisoxetine | 1.5 |

| Atomoxetine | [³H]Nisoxetine | 5 |

Experimental Protocol: NET Binding Assay

A detailed protocol for a NET binding assay is adapted from established procedures.[6]

-

Cell Culture: HEK293 cells stably expressing the human norepinephrine transporter (hNET) are used.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. The final pellet is resuspended in an assay buffer.

-

Radioligand: [³H]Nisoxetine is a commonly used radioligand for NET binding assays.

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membrane preparation with varying concentrations of the test compound (3-(m-tolyloxy)propylamine) and a fixed concentration of [³H]Nisoxetine.

-

Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known NET inhibitor like desipramine.

-

After incubation, the membranes are collected by filtration and washed to remove unbound radioligand.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the competition binding data. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

4.1.2. Neurotransmitter Transporter Uptake Assay

This functional assay directly measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the NET.[8][9]

Table 2: Hypothetical Neurotransmitter Transporter Inhibition Data

| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |

| 3-(m-tolyloxy)propylamine | Data not available | Data not available | Data not available |

| Atomoxetine | 10 | 1500 | 7500 |

| Desipramine | 4 | 200 | 8000 |

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

-

Cell Culture: Cells expressing the human NET, serotonin transporter (SERT), or dopamine transporter (DAT) are used.

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of the test compound.

-

A fluorescent substrate or radiolabeled neurotransmitter (e.g., [³H]norepinephrine) is added to the cells.

-

After a defined incubation period, the uptake is stopped, and the cells are washed.

-

The amount of substrate taken up by the cells is quantified using a fluorescence plate reader or scintillation counter.

-

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

In Vivo Studies

4.2.1. In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.[10][11][12][13] It provides direct evidence of a compound's ability to increase synaptic norepinephrine concentrations.

Table 3: Hypothetical In Vivo Microdialysis Data in Rat Prefrontal Cortex

| Compound (Dose) | Peak Increase in Extracellular NE (%) |

| 3-(m-tolyloxy)propylamine | Data not available |

| Desipramine (10 mg/kg, s.c.) | ~500% |

| Venlafaxine (30 mg/kg, s.c.) | ~400% |

Data from a study comparing various antidepressants.[10]

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals.

-

Drug Administration: The test compound is administered, and dialysate collection continues.

-

Neurotransmitter Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Caption: Experimental workflow for in vivo microdialysis.

Potential Therapeutic Applications

Based on the mechanism of action of selective NRIs, 3-(m-tolyloxy)propylamine, if found to be a potent and selective NET inhibitor, could have therapeutic potential in the treatment of:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing norepinephrine levels in the prefrontal cortex, NRIs can improve attention, focus, and impulse control.

-

Depression: Noradrenergic dysfunction is implicated in the pathophysiology of depression, and enhancing NE signaling can have antidepressant effects.[14][15]

-

Neuropathic Pain: NRIs have shown efficacy in managing chronic pain conditions.[16]

Conclusion

While specific data for 3-(m-tolyloxy)propylamine is lacking, its structural similarity to the selective norepinephrine reuptake inhibitor atomoxetine suggests it is a promising candidate for investigation. The experimental protocols and methodologies outlined in this guide provide a comprehensive framework for the in vitro and in vivo characterization of its pharmacological profile. Further research is warranted to determine the potency, selectivity, and therapeutic potential of this compound.

Caption: Logical workflow for NRI drug discovery and development.

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 3. US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google Patents [patents.google.com]

- 4. WO2008062473A1 - Process for preparing atomoxetine hydrochloride - Google Patents [patents.google.com]

- 5. US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. AID 2061572 - Norepinephrine Transporter Binding Assay from US Patent US12344616: "Factor XIa inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 9. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antinociceptive activity of the new triple reuptake inhibitor NS18283 in a mouse model of chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

structural analysis of tolyloxy propylamine isomers

An In-depth Technical Guide to the Structural Analysis of Tolyloxy Propylamine Isomers

Abstract

Tolyloxy propylamine and its isomers (ortho-, meta-, and para-) represent a class of aryloxypropylamines that are pivotal structural motifs in medicinal chemistry and neuroscience.[1] Their significance is highlighted by their relationship to compounds like atomoxetine, a selective norepinephrine reuptake inhibitor.[1][2] The precise substitution pattern on the tolyl group and the stereochemistry of the propylamine chain drastically influence biological activity, making rigorous structural analysis essential for drug development and scientific research.[1][3] This guide provides a comprehensive overview of the key analytical techniques and experimental protocols used for the synthesis and structural elucidation of tolyloxy propylamine isomers, tailored for researchers, scientists, and drug development professionals.

Introduction

The tolyloxy propylamine scaffold consists of a propyl-amine chain linked to a cresol (methylphenol) ring via an ether bond. The position of the methyl group on the aromatic ring gives rise to three distinct constitutional isomers:

-

ortho-Tolyloxy propylamine (2-methylphenoxy)propan-1-amine)

-

meta-Tolyloxy propylamine (3-methylphenoxy)propan-1-amine)

-

para-Tolyloxy propylamine (4-methylphenoxy)propan-1-amine)

Furthermore, many biologically active aryloxypropylamines are chiral, meaning they exist as enantiomers which may have vastly different therapeutic effects or side-effect profiles.[1][4] Therefore, a multi-faceted analytical approach is required to unambiguously determine the structure, purity, and stereochemistry of these compounds. This document outlines the primary synthetic strategies and the core analytical methodologies for their characterization.

Synthesis and Isomer Isolation

The synthesis of aryloxypropylamines can be achieved through several established methods. A common approach involves the etherification of a substituted phenol (cresol) with a suitable propyl halide, followed by amination. This process is often a variation of the Williamson ether synthesis. For chiral synthesis, strategies include using chiral starting materials or employing asymmetric catalysis to achieve high enantioselectivity.[1]

The general workflow for synthesizing and isolating a specific isomer involves careful selection of starting materials and purification of the final product, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity.[1]

Physicochemical and Spectroscopic Data

The structural differences between the isomers lead to distinct physical and spectroscopic properties. The following tables summarize key quantitative data available from public databases and literature.

Table 1: Physicochemical Properties of Tolyloxy Propylamine Isomers

| Property | ortho-Isomer (Derivative) | meta-Isomer | para-Isomer |

| IUPAC Name | 3-(2-methylphenoxy)propan-1-amine | 3-(3-methylphenoxy)propan-1-amine[1] | 3-(4-methylphenoxy)propan-1-amine[5] |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO[1] | C₁₀H₁₅NO[5][6] |

| Molecular Weight | 165.23 g/mol | 165.24 g/mol [6] | 165.24 g/mol [6] |

| CAS Number | Not readily available for parent amine; Derivative: 883545-20-8 (N-methyl)[7] | 26646-17-7[1] | 50911-62-1[6] |

| Melting Point | 155-157 °C (N-methyl oxalate salt)[8] | Not readily available | 122.2 °C[6] |

| Boiling Point | Not readily available | Not readily available | 276.3 °C[6] |

Note: Data for the ortho-isomer parent amine is sparse; properties for closely related derivatives are provided for context.

Table 2: Summary of Key Spectroscopic Features for Structural Elucidation

| Technique | Feature | ortho-Isomer (Expected) | meta-Isomer (Expected) | para-Isomer (Expected) |

| ¹H NMR | Aromatic Protons (ppm) | Complex multiplet pattern (ABCD system) | Broader, less defined multiplets | Two distinct doublets (AA'BB' system) |

| Aliphatic Protons (ppm) | Distinct signals for -OCH₂-, -CH₂-, -CH₂N, and -NH₂ | Similar to ortho/para, with minor chemical shift differences | Similar to ortho/meta, with minor chemical shift differences | |

| Methyl Protons (ppm) | Singlet ~2.2-2.3 ppm | Singlet ~2.3-2.4 ppm | Singlet ~2.3-2.4 ppm | |

| Mass Spec. | Molecular Ion (M+) | m/z 165 | m/z 165 | m/z 165 |

| Key Fragment | m/z 30 ([CH₂NH₂]⁺) - Base Peak[9] | m/z 30 ([CH₂NH₂]⁺) - Base Peak[9] | m/z 30 ([CH₂NH₂]⁺) - Base Peak[9] | |

| IR Spec. | C-O-C Asymmetric Stretch (cm⁻¹) | ~1250[1] | ~1250[1] | ~1250 |

| N-H Stretch (cm⁻¹) | ~3300-3400 (doublet for primary amine) | ~3300-3400 (doublet for primary amine) | ~3300-3400 (doublet for primary amine) | |

| Aromatic C-H Bending (out-of-plane) (cm⁻¹) | ~750 (ortho-disubstituted) | ~780 and ~880 (meta-disubstituted) | ~820 (para-disubstituted) |

Experimental Protocols for Structural Analysis

A combination of spectroscopic techniques is necessary for the complete structural confirmation of tolyloxy propylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure, providing critical insights into the connectivity of atoms.[1]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified tolyloxy propylamine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Additional experiments like DEPT, COSY, and HSQC can be run to further confirm assignments.

-

Analysis:

-

¹H NMR: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling patterns (splitting) to deduce the substitution pattern on the aromatic ring and the structure of the propylamine chain.

-

¹³C NMR: Count the number of unique carbon signals to confirm the isomer. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

-

D₂O Exchange: To confirm the -NH₂ signal, a drop of deuterium oxide (D₂O) can be added to the NMR tube. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear from the ¹H spectrum.[10]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.[1]

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z 166.1).

-

High-Resolution MS (HRMS): Use an instrument like a Q-TOF or Orbitrap to measure the exact mass of the molecular ion.[1][11] This allows for the confident determination of the elemental formula (C₁₀H₁₅NO).[1]

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help confirm the structure. A key expected fragment is the m/z 30 ion ([CH₂NH₂]⁺), resulting from cleavage of the C-C bond alpha to the nitrogen atom.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Analysis: Identify characteristic absorption bands corresponding to key functional groups:

-

N-H stretch: A doublet around 3300-3400 cm⁻¹ indicates a primary amine.

-

C-H stretch (aromatic/aliphatic): Found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C-O-C stretch: A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage.[1]

-

C-H out-of-plane bending: The pattern in the 700-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern (ortho, meta, or para).

-

Biological Relevance: Norepinephrine Reuptake Inhibition

Tolyloxy propylamine isomers are structurally related to potent central nervous system agents. For example, (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine is the active compound in atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used to treat ADHD.[2] SNRIs function by blocking the norepinephrine transporter (NET) in the presynaptic neuron, thereby increasing the concentration and duration of norepinephrine in the synaptic cleft. This modulation of noradrenergic signaling is central to its therapeutic effect. The stereochemistry of the molecule is critical for its binding affinity and activity at the transporter.[3][12]

Conclusion

The is a critical task that relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the definitive framework of atomic connectivity, mass spectrometry confirms molecular weight and composition, and IR spectroscopy identifies key functional groups. For chiral molecules, techniques capable of resolving stereochemistry, such as X-ray crystallography on suitable derivatives or chiral chromatography, are indispensable. Given the profound impact of isomeric form on biological activity, this detailed structural characterization is a non-negotiable step in the pipeline of drug discovery and development, ensuring the safety, selectivity, and efficacy of new chemical entities.

References

- 1. 3-m-Tolyloxy-propylamine|High-Quality Research Chemical [benchchem.com]

- 2. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. 3-(P-Tolyloxy)propan-1-amine hydrochloride | C10H16ClNO | CID 56777220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. scbt.com [scbt.com]

- 8. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]

- 9. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dial.uclouvain.be [dial.uclouvain.be]

- 12. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of 3-(m-tolyloxy)propylamine: A Comprehensive Technical Guide

Introduction

3-(m-tolyloxy)propylamine, a positional isomer of the well-characterized norepinephrine reuptake inhibitor atomoxetine (N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine), belongs to the class of aryloxyphenylpropylamines. While atomoxetine is a widely studied and clinically used medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), the specific in vitro pharmacological profile of its meta-tolyloxy isomer remains largely uncharacterized in publicly available scientific literature. This technical guide aims to collate and present the available information, highlight the pharmacological context based on its structural analogs, and outline the necessary experimental protocols to fully elucidate its in vitro activities.

Context from Structurally Related Compounds

The pharmacological activity of aryloxyphenylpropylamines is significantly influenced by the substitution pattern on the aryloxy ring. Atomoxetine's clinical efficacy is primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET). It is the (R)-(-)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine that exhibits this high affinity for NET. Clinical doses of atomoxetine have also been shown to occupy the serotonin transporter (SERT), suggesting a more complex pharmacological action than solely NET inhibition.

Compounds within this chemical class have been investigated for their potential as central nervous system agents, with activities including antihistaminic and anticholinergic effects. The development of selective serotonin reuptake inhibitors (SSRIs) also emerged from research on similar chemical scaffolds. Given this background, it is hypothesized that 3-(m-tolyloxy)propylamine would primarily interact with monoamine transporters, namely the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). However, without direct experimental data, its potency and selectivity profile remains speculative. 3-(m-tolyloxy)propylamine is recognized commercially as "Atomoxetine Related Compound B," indicating its relevance as an impurity in the synthesis of atomoxetine.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative in vitro pharmacological data, such as binding affinities (Ki) or functional inhibition constants (IC50/EC50), for 3-(m-tolyloxy)propylamine at key molecular targets are not available in the public domain. To provide a comprehensive profile, the following data tables would need to be populated through experimental investigation.

Table 1: Monoamine Transporter Binding Affinities of 3-(m-tolyloxy)propylamine

| Target | Radioligand | Tissue/Cell Line | Ki (nM) |

| Serotonin Transporter (SERT) | [³H]Citalopram | Human recombinant | Data not available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human recombinant | Data not available |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human recombinant | Data not available |

Table 2: Monoamine Reuptake Inhibition by 3-(m-tolyloxy)propylamine

| Assay | Cell Line | IC50 (nM) |

| Serotonin Reuptake Assay | HEK293-hSERT | Data not available |

| Norepinephrine Reuptake Assay | HEK293-hNET | Data not available |

| Dopamine Reuptake Assay | HEK293-hDAT | Data not available |

Proposed Experimental Protocols

To determine the in vitro pharmacological profile of 3-(m-tolyloxy)propylamine, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of 3-(m-tolyloxy)propylamine to its putative molecular targets.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-(m-tolyloxy)propylamine for the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes and a range of concentrations of the test compound (3-(m-tolyloxy)propylamine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Reuptake Assays

Functional assays are crucial to determine whether the binding of 3-(m-tolyloxy)propylamine to monoamine transporters translates into functional inhibition of neurotransmitter reuptake.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(m-tolyloxy)propylamine for the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human monoamine transporters (hSERT, hNET, or hDAT) are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of 3-(m-tolyloxy)propylamine or a reference inhibitor.

-

Uptake Initiation: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) is added to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways

The primary signaling pathway modulated by inhibitors of monoamine transporters is the increase in the extracellular concentration of the respective neurotransmitters (serotonin, norepinephrine, and/or dopamine) in the synaptic cleft. This enhancement of monoaminergic neurotransmission subsequently modulates downstream signaling cascades in postsynaptic neurons.

Conclusion

The in vitro pharmacological profile of 3-(m-tolyloxy)propylamine is currently not well-defined in the scientific literature. Based on the pharmacology of its structural analogs, it is anticipated to interact with monoamine transporters. A comprehensive understanding of its potency, selectivity, and mechanism of action requires detailed experimental investigation using the protocols outlined in this guide. The resulting data will be crucial for researchers, scientists, and drug development professionals to assess its potential as a pharmacological tool or a therapeutic lead.

Potential Therapeutic Targets of 3-m-Tolyloxy-propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-m-Tolyloxy-propylamine is a member of the aryloxypropylamine class of compounds, a scaffold known to exhibit a range of biological activities. While direct pharmacological data for this compound is limited in publicly accessible literature, the well-documented activities of structurally related analogs suggest several potential therapeutic targets of significant interest in drug discovery. This technical guide summarizes the evidence for these potential targets, provides detailed experimental protocols for their investigation, and outlines the key signaling pathways involved. The primary putative targets for this compound and its derivatives include the norepinephrine transporter (NET), the histamine H3 receptor, and monoamine oxidase B (MAO-B).

Introduction

Aryloxypropylamines are a versatile class of molecules that have yielded several successful therapeutic agents. A notable example is atomoxetine, the (R)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, which is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD)[1]. The structural similarity of this compound to these established pharmacophores strongly suggests its potential to interact with key targets in the central nervous system. This guide will explore these potential targets based on the structure-activity relationships (SAR) within the aryloxypropylamine class.

Potential Therapeutic Targets

Norepinephrine Transporter (NET)

The norepinephrine transporter is a primary candidate target for this compound. The potent and selective inhibition of NET by the ortho-tolyloxy analog, atomoxetine, provides a strong rationale for investigating the meta-isomer. The position of the methyl group on the phenoxy ring is known to influence the selectivity and affinity for monoamine transporters.

Quantitative Data for Structurally Related Compounds:

While specific data for this compound is not available, the following table presents data for its close structural analog, N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (Atomoxetine), to provide context for potential activity at the norepinephrine transporter.

| Compound | Target | Assay Type | Value | Species |

| (-)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | Norepinephrine Transporter (NET) | Inhibition of Norepinephrine Uptake | Ki = 1.9 nM | Rat (hypothalamus synaptosomes) |

| (+/-)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | Norepinephrine Transporter (NET) | Inhibition of Norepinephrine Uptake | Ki = 3.4 nM | Rat (hypothalamus synaptosomes) |

| (+)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | Norepinephrine Transporter (NET) | Inhibition of Norepinephrine Uptake | Ki = 16.8 nM | Rat (hypothalamus synaptosomes) |

Data sourced from a study on norepinephrine uptake inhibitors[1].

Histamine H3 Receptor

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters in the central nervous system. Aryloxypropylamine derivatives have been explored as histamine H3 receptor antagonists. Given this precedent, the histamine H3 receptor represents another plausible target for this compound.

Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a key enzyme in the metabolism of dopamine and other monoamines. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders. The aryloxypropylamine scaffold has been investigated for MAO-B inhibitory activity, making it a relevant potential target for this compound.

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the norepinephrine transporter.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Nisoxetine (a selective NET ligand).

-

Test Compound: this compound.

-

Reference Compound: Desipramine (a known NET inhibitor).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and desipramine in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]Nisoxetine (final concentration ~1 nM), and cell membrane preparation.

-

Non-specific Binding: A high concentration of desipramine (e.g., 10 µM), [³H]Nisoxetine, and cell membrane preparation.

-

Test Compound: Dilutions of this compound, [³H]Nisoxetine, and cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow:

Caption: Workflow for Norepinephrine Transporter Radioligand Binding Assay.

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human histamine H3 receptor.

-

Radioligand: [³H]N-α-methylhistamine (a selective H3 receptor agonist).

-

Test Compound: this compound.

-

Reference Compound: Thioperamide (a known H3 receptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and thioperamide in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]N-α-methylhistamine (final concentration ~1 nM), and cell membrane preparation.

-

Non-specific Binding: A high concentration of thioperamide (e.g., 10 µM), [³H]N-α-methylhistamine, and cell membrane preparation.

-

Test Compound: Dilutions of this compound, [³H]N-α-methylhistamine, and cell membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 2 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filter mats.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Quantify radioactivity.

-

Data Analysis: Determine IC50 and Ki values as described for the NET assay.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency of this compound on MAO-B activity.

Materials:

-

Enzyme: Recombinant human MAO-B.

-

Substrate: Benzylamine.

-

Detection Reagent: Amplex® Red or similar fluorogenic probe.

-

Horseradish Peroxidase (HRP).

-

Test Compound: this compound.

-

Reference Compound: Selegiline (a known MAO-B inhibitor).

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and selegiline in assay buffer.

-

Assay Setup: In a 96-well plate, add MAO-B enzyme and the test/reference compound dilutions. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add a solution containing the substrate (benzylamine), Amplex® Red, and HRP to each well to start the reaction.

-

Measurement: Measure the fluorescence kinetically over 30-60 minutes at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Experimental Workflow:

Caption: Workflow for MAO-B Fluorometric Inhibition Assay.

Signaling Pathways

Norepinephrine Transporter Inhibition

Inhibition of NET by a compound like this compound would block the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic signaling.

Caption: Inhibition of Norepinephrine Transporter (NET) Signaling.

Histamine H3 Receptor Antagonism

As a presynaptic receptor, the histamine H3 receptor tonically inhibits the release of histamine and other neurotransmitters. An antagonist would block this inhibitory effect, leading to increased neurotransmitter release.

Caption: Antagonism of the Histamine H3 Receptor.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is located on the outer mitochondrial membrane and is responsible for the degradation of monoamines like dopamine. Inhibition of MAO-B prevents this degradation, leading to increased intracellular and synaptic concentrations of these neurotransmitters.

Caption: Inhibition of Monoamine Oxidase B (MAO-B).

Conclusion

Based on the established pharmacology of the aryloxypropylamine class, this compound presents as a promising lead compound for the development of novel therapeutics targeting the norepinephrine transporter, histamine H3 receptor, and/or monoamine oxidase B. The lack of specific quantitative data for this compound highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a robust framework for elucidating the precise pharmacological profile of this compound and its derivatives, thereby paving the way for potential therapeutic applications in a range of neurological and psychiatric disorders.

References

Navigating the Physicochemical Landscape of 3-(m-tolyloxy)propylamine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the essential physicochemical properties of 3-(m-tolyloxy)propylamine, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for 3-(m-tolyloxy)propylamine is not extensively available in public literature, this guide furnishes detailed, generalized experimental protocols and data presentation templates to empower researchers in generating this critical information.

Introduction

3-(m-tolyloxy)propylamine is a primary amine with a chemical structure that lends itself to a variety of applications in medicinal chemistry. A thorough understanding of its solubility in different solvent systems and its stability under various stress conditions is paramount for process development, formulation design, and ensuring the safety and efficacy of final drug products.[1][2] This guide outlines the methodologies to systematically determine these crucial parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and manufacturability. The "like dissolves like" principle suggests that 3-(m-tolyloxy)propylamine, with its aromatic ether and primary amine functionalities, will exhibit varied solubility across a range of solvents. Due to the basic nature of the amine group, its solubility is expected to be significantly influenced by pH.[3][4]

Experimental Protocol for Solubility Determination

A standardized method for determining the equilibrium solubility of 3-(m-tolyloxy)propylamine involves the shake-flask method.[5]

Materials:

-

3-(m-tolyloxy)propylamine

-

A selection of representative solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

Procedure:

-

Add an excess amount of 3-(m-tolyloxy)propylamine to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-